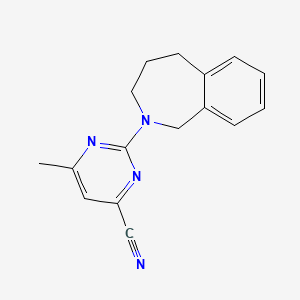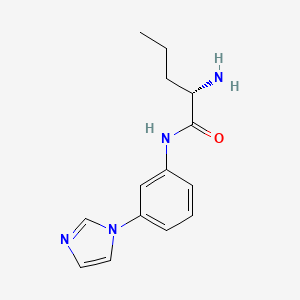
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid, also known as MOTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOTAP is a thiadiazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammatory and cancer pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, it has been shown to reduce inflammation in models of rheumatoid arthritis and to inhibit the growth of tumors in models of cancer. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid. One area of interest is its potential as a chemotherapy agent for cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a herbicide in agriculture. Studies are needed to determine its effectiveness in controlling weeds and its impact on non-target organisms. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid and its potential applications in materials science.
Métodos De Síntesis
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylthiadiazole with ethyl acetoacetate and acetic anhydride. The resulting intermediate is then reacted with sodium hydroxide to form the final product, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid. The synthesis of 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, and as a chemotherapy agent for cancer. In agriculture, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, 2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid has been studied for its ability to form self-assembled monolayers on metal surfaces, which could have applications in nanotechnology.
Propiedades
IUPAC Name |
2-methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-3(6(11)12)5(10)8-4-2-7-9-13-4/h2-3H,1H3,(H,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZBXOBASHNJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=NS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-3-(thiadiazol-5-ylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)


![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)
![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)
![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)